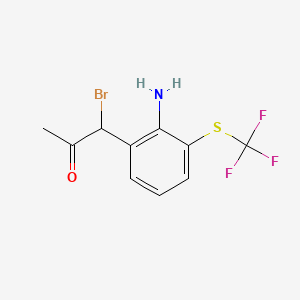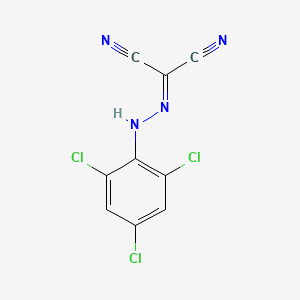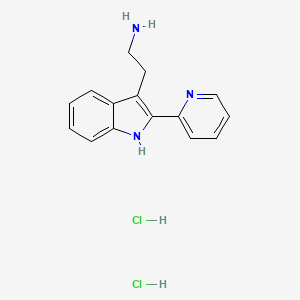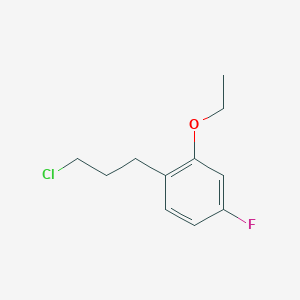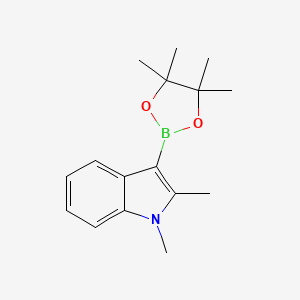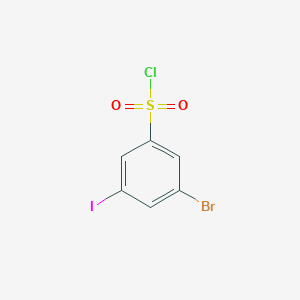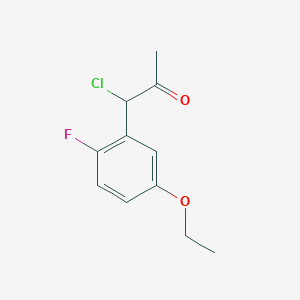![molecular formula C9H18N4O2 B14061017 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide CAS No. 1082433-66-6](/img/structure/B14061017.png)
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide is a chemical compound with the molecular formula C9H18N4O2 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
The synthesis of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide typically involves the reaction of piperazine derivatives with acylating agents. One common method involves the reaction of N-methylacetamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Applications De Recherche Scientifique
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is utilized in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are often studied using molecular docking and dynamics simulations .
Comparaison Avec Des Composés Similaires
2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide can be compared with other piperazine derivatives, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine core but differs in its side chain, which affects its chemical properties and applications.
Cetirizine ethyl ester dihydrochloride: A derivative used in antihistamine medications, highlighting the versatility of piperazine derivatives in medicinal chemistry.
JS-K: A nitric oxide donor with a piperazine core, used in cancer research for its cytotoxic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1082433-66-6 |
|---|---|
Formule moléculaire |
C9H18N4O2 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
2-[4-(2-aminoacetyl)piperazin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N4O2/c1-11-8(14)7-12-2-4-13(5-3-12)9(15)6-10/h2-7,10H2,1H3,(H,11,14) |
Clé InChI |
UEKRNYJDJYESFT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN1CCN(CC1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


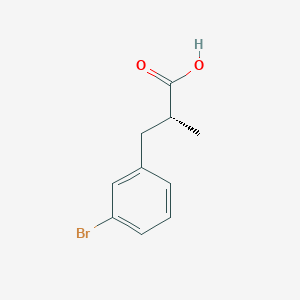
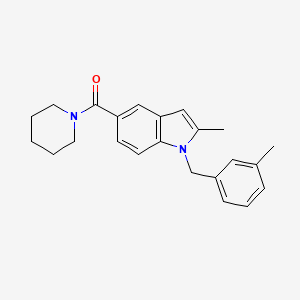
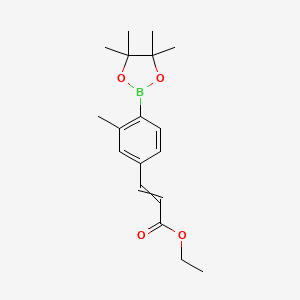
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)

